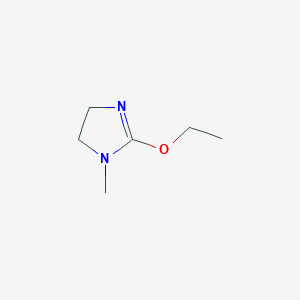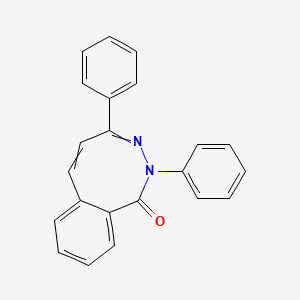
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one is a heterocyclic compound that belongs to the class of benzodiazocines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-diphenylhydrazine with ortho-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the diazocin core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzodiazocin oxides.
Reduction: Formation of reduced benzodiazocin derivatives.
Substitution: Formation of halogenated benzodiazocin compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Benzodiazocin-1(2H)-one: Lacks the diphenyl groups, resulting in different chemical properties and applications.
2,4-Diphenyl-1,2,3-triazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diphenyl groups enhances its stability and potential for diverse chemical modifications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
60344-78-7 |
|---|---|
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,4-diphenyl-2,3-benzodiazocin-1-one |
InChI |
InChI=1S/C22H16N2O/c25-22-20-14-8-7-9-17(20)15-16-21(18-10-3-1-4-11-18)23-24(22)19-12-5-2-6-13-19/h1-16H |
Clave InChI |
CULAVFRAKHGWNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



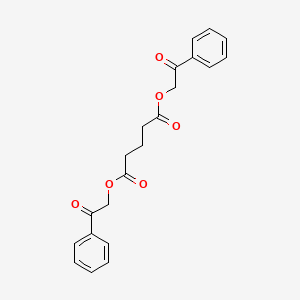
![Dispiro[2.0.2.1]heptane, 7-cyclopropylidene-](/img/structure/B14606133.png)
![2-[2-(4-Methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B14606145.png)

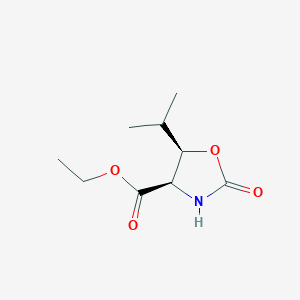
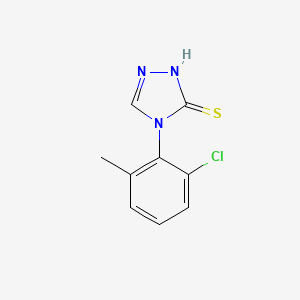
![2-{2-[(2-Amino-2-carboxyethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14606170.png)



